molecular formula C6H15ClN2O B1522890 2-Amino-3,3-dimethylbutanamide hydrochloride CAS No. 359844-68-1

2-Amino-3,3-dimethylbutanamide hydrochloride

Cat. No.: B1522890
CAS No.: 359844-68-1
M. Wt: 166.65 g/mol
InChI Key: ZTHDYUDIZSIFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,3-dimethylbutanamide hydrochloride is a protected form of the tert-leucine amino acid, serving as a critical building block in medicinal chemistry and pharmacological research. Its primary research application is as a precursor in the synthesis and structure-activity relationship (SAR) studies of synthetic cannabinoid receptor agonists (SCRAs) . Researchers exploit this tert-leucine-derived scaffold to systematically explore how modifications to the head, tail, and core groups of a molecule affect its binding affinity and functional activity at cannabinoid receptors CB1 and CB2 . The information gleaned from these studies is vital for understanding receptor-ligand interactions and the structural determinants of potency, contributing to broader toxicological and forensic science efforts aimed at monitoring new psychoactive substances (NPS) . This compound is for research use only and is strictly intended for laboratory applications such as drug discovery, analytical method development, and pharmacological profiling.

Properties

IUPAC Name

2-amino-3,3-dimethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHDYUDIZSIFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strecker Reaction to Form Amino-Nitrile Intermediate

  • Starting material: 3-methyl-2-butanone
  • Reagents: Ammonium chloride, sodium cyanide, and ammoniacal liquor
  • Catalyst: Benzyltriethylammonium chloride (phase transfer catalyst)
  • Conditions: Stirring and refluxing for 4–6 hours after gradual addition of methyl isopropyl ketone
  • Outcome: Formation of 2-amino-3,3-dimethylbutyronitrile with approximately 90% yield and 95% purity after purification with methylene dichloride

Challenges of Chemical Method

  • High temperature and strong acid conditions lead to energy-intensive processes
  • Generation of by-products and nitrile-containing wastewater poses environmental concerns
  • Complex purification steps increase production time and cost
  • Lower overall atom economy and environmental sustainability
Step Reagents/Conditions Yield (%) Purity (%) Notes
Strecker Reaction NH4Cl, NaCN, ammoniacal liquor, PTC ~90 95 Phase transfer catalyst improves yield
Hydrolysis (acid/base) H2SO4, heat, neutralization, extraction 81.7–95 96 Requires careful temperature control

Microbial Enzymatic Catalysis Method

To overcome the drawbacks of chemical synthesis, biocatalytic methods employing microbial enzymes, particularly nitrile hydratase, have been developed. This approach offers mild reaction conditions, higher selectivity, and environmental benefits.

Enzyme and Microorganism Sources

  • Enzyme: Nitrile hydratase (NHase), which catalyzes the hydration of nitriles to amides
  • Microorganisms: Strains producing NHase include
    • Rhodococcus qingshengii CCTCC NO: M 2010050
    • Nocardia globerula CCTCC NO: M 209214
    • Rhodococcus erythropolis CCTCC NO: M 209244

Reaction Conditions

  • Substrate: 2-amino-3,3-dimethylbutyronitrile
  • Catalyst: Fermentation broth or isolated cells containing NHase
  • pH range: 6.0–10.0
  • Temperature: 20–40°C
  • Reaction time: Short conversion time compared to chemical hydrolysis
  • Advantages: Mild conditions, low energy consumption, low waste discharge, and high yield

Mechanism and Reaction

  • NHase catalyzes the hydration of the nitrile group (-CN) to an amide (-CONH2) without over-hydrolysis to acids.
  • The enzymatic reaction avoids harsh chemicals and minimizes by-product formation.

Challenges and Solutions

  • Inhibition by cyanide ions: Cyanide by-products can inhibit NHase activity by binding to metal centers (Fe²⁺ or Co²⁺) in the enzyme.
  • Stability: Alpha-aminonitriles are unstable in aqueous solutions and can spontaneously hydrolyze to release HCN.
  • Strain screening: Selection of cyanide-tolerant NHase-producing strains improves process robustness and productivity.

Process Summary

Parameter Details
Substrate 2-amino-3,3-dimethylbutyronitrile
Catalyst NHase from Rhodococcus or Nocardia strains
pH 6.0–10.0
Temperature 20–40°C
Reaction time Short (exact time varies by strain)
Yield High (improved over chemical method)
Environmental impact Low waste, mild conditions

Comparative Analysis of Preparation Methods

Aspect Chemical Synthesis Microbial Enzymatic Method
Reaction Conditions High temperature, strong acid/base Mild temperature, neutral to alkaline pH
Catalyst Chemical reagents Nitrile hydratase enzyme
Yield 81.7–95% Comparable or higher
Purity Up to 96% High, with fewer by-products
Environmental Impact High wastewater, toxic by-products Low waste, environmentally friendly
Energy Consumption High Low
Reaction Time Longer Shorter
Cost Higher due to purification and waste treatment Lower due to mild conditions and less waste

Research Findings and Industrial Implications

  • The enzymatic method using nitrile hydratase has been patented and industrialized in China, demonstrating scalability and economic viability.
  • Studies report that using whole-cell catalysts or fermentation broth directly can simplify the process and reduce costs.
  • The enzymatic process aligns with green chemistry principles, promoting sustainable production of this compound.
  • Ongoing research focuses on improving enzyme stability, enhancing cyanide tolerance, and optimizing fermentation conditions for higher productivity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-dimethylbutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

A. Synthesis of Cannabinoid Receptor Agonists

One of the prominent applications of 2-amino-3,3-dimethylbutanamide hydrochloride is in the synthesis of cannabinoid receptor agonists. Research has demonstrated that this compound can be utilized to create various indole and indazole derivatives that exhibit high affinity for cannabinoid receptors CB1 and CB2. For example, studies have shown that coupling this compound with other amino acid amides through EDC-HOBt conditions yields several potent cannabinoid receptor agonists with sub-nanomolar to micromolar potencies .

B. Structure-Activity Relationship Studies

The compound has been integral in structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of new drug candidates. By modifying the side chains and functional groups attached to the core structure derived from this compound, researchers can enhance the efficacy and selectivity of potential therapeutic agents .

Agricultural Applications

A. Herbicide Development

This compound serves as an intermediate in the synthesis of imidazolone-based herbicides. These herbicides are known for their efficiency against a wide range of weeds, particularly in soybean cultivation. The compound acts as a key building block for creating herbicides like imazethapyr and imazaquin, which have dominated the market due to their effectiveness and lower production costs compared to traditional chemical methods .

B. Microbial Synthesis Methods

Recent innovations have highlighted environmentally friendly microbial methods for producing this compound as part of herbicide synthesis processes. Utilizing specific bacterial strains for biocatalysis not only improves yield but also reduces harmful waste emissions associated with conventional chemical synthesis .

A. Pharmacological Evaluation

In a study evaluating various derivatives synthesized from this compound, compounds exhibited varying degrees of efficacy at cannabinoid receptors CB1 and CB2. The synthesized compounds were tested for their binding affinities and functional activities, revealing promising candidates for further development as therapeutic agents targeting pain relief and appetite stimulation .

B. Environmental Impact Assessment

The transition towards microbial synthesis methods for producing related compounds has been assessed for environmental impact. Studies indicate that using biocatalysts significantly reduces the generation of hazardous waste compared to traditional chemical processes, aligning with sustainable practices in agricultural chemistry .

Mechanism of Action

The mechanism of action of 2-Amino-3,3-dimethylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: 2-Amino-3,3-dimethylbutanamide hydrochloride
  • Molecular Formula : $ \text{C}6\text{H}{14}\text{N}_2\text{O} \cdot \text{HCl} $ ().
  • Molecular Weight : 166.65 g/mol (calculated from formula).

Applications Primarily used in industrial and scientific research (). Recent studies highlight its role as a chiral intermediate in synthesizing metabolites of synthetic cannabinoids ().

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of this compound and its analogs based on molecular structure, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Distinctions Key Findings
This compound $ \text{C}6\text{H}{14}\text{N}_2\text{O} \cdot \text{HCl} $ 166.65 Branched dimethyl group at C3; amide functionality. Used in metabolite synthesis (); discontinued commercial availability ().
(2S)-2,5-Diaminopentanamide dihydrochloride () $ \text{C}5\text{H}{13}\text{N}_3\text{O} \cdot 2\text{HCl} $ 222.13 Linear pentanamide backbone; two amine groups. Precautionary handling required (P261, P262 labels) ().
1-Amino-3,3-dimethylbutan-2-one hydrochloride () $ \text{C}6\text{H}{12}\text{NO} \cdot \text{HCl} $ 165.62 Ketone group replaces amide; dimethyl branching at C3. Marketed as a specialty chemical with limited toxicity data ().
2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride () $ \text{C}{10}\text{H}{21}\text{ClN}_2\text{O} $ 220.74 Cyclopentyl substituent on amide nitrogen; methyl group at C3. Higher molecular complexity (Topological Polar Surface Area: 55.1) ().
Ethyl 2-amino-3,3,3-trifluoropropionate hydrochloride () $ \text{C}5\text{H}9\text{ClF}3\text{NO}2 $ 207.58 Trifluoromethyl group; ester functionality. Fluorinated analog with potential in medicinal chemistry ().
(R)-2-Amino-N,3-dimethylbutanamide hydrochloride () $ \text{C}6\text{H}{15}\text{ClN}_2\text{O} $ 166.65 Enantiomer of target compound; identical formula but opposite stereochemistry. No explicit bioactivity reported; chiral specificity may influence pharmacological applications.

Biological Activity

2-Amino-3,3-dimethylbutanamide hydrochloride, also known as (S)-2-amino-3,3-dimethylbutanamide hydrochloride, is a chemical compound with significant biological activity. Its unique structural features, including the presence of an amino group and a dimethylbutanamide moiety, allow it to interact with various biological molecules, making it a subject of interest in pharmacological research.

  • Molecular Formula : C6H15ClN2O
  • Molecular Weight : Approximately 130.19 g/mol
  • CAS Number : 75158-12-2

Structural Characteristics

The compound's chiral nature enhances its ability to selectively interact with biological targets. This property is crucial for its potential applications in drug design and development.

Compound NameStructure FeaturesUnique Aspects
(S)-2-amino-3,3-dimethylbutanamide hydrochlorideContains amino and dimethyl groupsSpecific stereochemistry enhances biological activity
N,N-DimethylglycineGlycine backboneLacks hydroxyl group; primarily used in metabolic studies
2-Amino-3-methylbutanoic acidAmino acid structureDifferent functional groups; less complex
4-Amino-N,N-dimethylbutanamide hydrochlorideSimilar amine functionalityDifferent substitution pattern on the butane chain

Biological Activity

Research indicates that (S)-2-amino-3,3-dimethylbutanamide hydrochloride exhibits significant biological activity relevant to its structural features. Key areas of investigation include:

1. Neurotransmitter Modulation

  • Preliminary studies suggest that this compound may influence neurotransmitter levels in the central nervous system (CNS). It is believed to interact with receptors involved in neurotransmitter systems, although specific mechanisms are still under investigation.

2. Pharmacological Potential

  • The compound has been studied for its role as a pharmacological agent, particularly in modulating neurotransmitter systems. Its interactions with various receptors could have implications for drug design targeting specific CNS pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-2-amino-3,3-dimethylbutanamide hydrochloride:

  • Study on Binding Affinity
    • Interaction studies focused on its binding affinity to various receptors and enzymes. The findings indicate that it may enhance neurotransmitter activity, suggesting potential therapeutic applications in treating CNS disorders.
  • Structure-Activity Relationship (SAR) Studies
    • SAR studies have shown that small structural modifications can significantly impact the biological activity of related compounds. For instance, changes at specific sites can alter anticonvulsant properties, highlighting the importance of molecular structure in pharmacodynamics .

Safety and Toxicology

While (S)-2-amino-3,3-dimethylbutanamide hydrochloride shows promise in various biological applications, safety assessments are critical:

  • Toxicity Information
    • The compound is classified as harmful if swallowed or if it comes into contact with skin . Proper handling and safety protocols should be followed during research and application.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Amino-3,3-dimethylbutanamide hydrochloride to achieve high yield and purity?

Synthesis optimization requires precise control of reaction parameters, including stoichiometric ratios (e.g., HCl addition in dioxane), reaction time (1 hour at room temperature), and purification methods (reduced-pressure concentration). For example, a 99% yield was achieved using these conditions, with purity confirmed via ¹H-NMR analysis (δ 9.00 ppm for amine protons) . Anhydrous conditions and inert atmospheres are critical to prevent hydrolysis or oxidation side reactions.

Q. How does the chiral center influence the compound’s application in asymmetric synthesis?

The (S)-configuration at the chiral center enables stereoselective interactions in drug discovery, particularly for PROTACs (Proteolysis-Targeting Chimeras). This orientation is essential for binding E3 ligases, as demonstrated in ligand design studies where chiral intermediates facilitated targeted protein degradation . Enantiomeric purity is validated using chiral HPLC or polarimetry.

Q. What structural modifications are commonly explored to enhance physicochemical properties?

Variations in ester groups (e.g., ethyl vs. methyl) alter solubility and hydrolysis rates. Ethyl esters exhibit slower esterase cleavage, prolonging plasma half-lives. Fluorination at the 3-position (e.g., trifluoromethyl analogs) enhances metabolic stability and blood-brain barrier penetration, as shown in pharmacokinetic studies .

Q. What storage conditions ensure long-term stability?

Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation. Lyophilized forms remain stable for >12 months at -20°C, as confirmed by thermal gravimetric analysis (TGA) .

Advanced Research Questions

Q. How can contradictions in bioactivity data for fluorinated analogs be resolved?

Discrepancies often arise from impurities or stereochemical variations. Advanced analytical methods include:

  • Chiral HPLC-MS for enantiomeric purity.
  • ¹⁹F NMR to confirm structural integrity of fluorinated derivatives.
  • Isothermal Titration Calorimetry (ITC) to quantify binding affinities and reconcile conflicting activity reports .

Q. What strategies achieve >99% enantiomeric excess (ee) during synthesis?

High ee requires:

  • Diastereomeric salt formation with tartaric acid derivatives.
  • Asymmetric hydrogenation using Ru-BINAP catalysts (ee >99.5%).
  • Continuous flow reactors to minimize racemization. Recent protocols achieved 99.5% ee, validated via X-ray crystallography .

Q. How do researchers validate target interactions in PROTAC applications?

Validation employs:

  • Surface Plasmon Resonance (SPR) for real-time binding kinetics (KD measurements).
  • Co-immunoprecipitation (Co-IP) followed by Western blot to confirm ternary complex formation and ubiquitination of target proteins .

Q. What mechanistic insights explain the reactivity of fluorinated analogs in nucleophilic substitutions?

Fluorine’s electronegativity increases electrophilicity at the β-carbon, accelerating nucleophilic attacks. For example, trifluoromethyl derivatives undergo SN2 reactions 5x faster than non-fluorinated analogs under acidic conditions, as shown in kinetic studies using ¹⁹F NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,3-dimethylbutanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-3,3-dimethylbutanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.